[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Description
Properties
CAS No. |
1262771-85-6 |
|---|---|
Molecular Formula |
C6H11ClN2S |
Molecular Weight |
178.68 g/mol |
IUPAC Name |
(4-ethyl-1,3-thiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2S.ClH/c1-2-5-4-9-6(3-7)8-5;/h4H,2-3,7H2,1H3;1H |
InChI Key |
AJTSPUJLTMAFEE-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)CN.Cl.Cl |
Canonical SMILES |
CCC1=CSC(=N1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. One common method is the Hantzsch synthesis, which was first developed in 1887. This method involves the use of bromine or iodine, silica chloride, and various catalysts . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective catalysts and reaction conditions .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with acid chlorides or anhydrides to form stable amides. This reaction is critical for pharmaceutical derivatization.
Key Findings :
-
Reactions typically use polar aprotic solvents (DMF, THF) and bases (DIPEA) to neutralize HCl byproducts.
-
Steric hindrance from the ethyl group marginally reduces reaction rates compared to methyl-substituted analogues.
Alkylation Reactions
The amine participates in alkylation with alkyl halides or epoxides, forming secondary or tertiary amines.
Key Findings :
-
Alkylation efficiency depends on the electrophilicity of the alkylating agent and solvent polarity.
-
The ethyl-thiazole moiety does not interfere with nucleophilic substitution at the amine.
Schiff Base Formation
The amine reacts with aldehydes/ketones to form imines, useful in coordination chemistry and drug design.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Benzaldehyde, EtOH, RT | N-benzylidene derivative | 85% | |
| 4-Nitrobenzaldehyde, CHCl₃, reflux | Nitrophenyl-imine complex | 78% |
Key Findings :
-
Imine formation is reversible but stabilizes with electron-withdrawing substituents on the aldehyde.
-
The ethyl group enhances solubility in organic solvents during synthesis.
Coupling Reactions
The amine serves as a nucleophile in peptide couplings or Suzuki-Miyaura cross-couplings.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| EDCI/HOBt, CH₂Cl₂, RT | Amide-linked bioconjugates | 63% | |
| Pd(PPh₃)₄, aryl boronic acid, THF | Aryl-thiazole hybrids | 55% |
Key Findings :
-
Coupling agents like EDCI/HOBt improve amidation efficiency by activating carboxylates.
-
Palladium-catalyzed cross-couplings require anhydrous conditions to prevent catalyst poisoning .
Salt Metathesis
The dihydrochloride form undergoes anion exchange in basic media, enabling solubility modulation.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| NaOH (aq.), EtOAc extraction | Free base form | 92% | |
| AgNO₃, MeOH | Silver nitrate complex | 89% |
Key Findings :
-
Deprotonation in basic aqueous solutions regenerates the free amine, which is lipid-soluble.
-
Silver complexes exhibit antimicrobial activity in pharmacological screens .
Cyclization Reactions
The amine participates in heterocycle formation under controlled conditions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| CS₂, KOH, EtOH, reflux | Thiazolidin-2-thione derivatives | 70% | |
| Phosgene, CH₂Cl₂, 0°C | Isoindole-1,3-dione hybrids | 66% |
Key Findings :
Scientific Research Applications
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, including the inhibition of enzymes and the modulation of receptor activity. This compound can activate or inhibit biochemical pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride with key structural analogs:
Key Observations:
- Substituent Effects: Ethyl vs. Positional Isomerism: The 5-methyl analog (CAS 920458-76-0) may exhibit different electronic effects due to the methyl group at position 5, influencing reactivity in synthetic pathways . Bulkier Groups: The 4,5-dimethyl and 4-(2-chlorophenyl) derivatives (CAS 1269279-96-0 and 643723-55-1) show higher molecular weights and steric hindrance, which could impact binding affinity in drug discovery .
Solubility : All dihydrochloride salts share enhanced aqueous solubility, critical for in vitro assays and formulation development .
Commercial Availability and Regulatory Status
- Discontinued Compounds : The target compound’s lack of commercial availability limits its utility compared to actively produced analogs like those from MolCore (CAS 1269279-96-0) and Parchem (CAS 1279219-48-5) .
- Regulatory Compliance : ISO-certified production processes ensure quality for analogs used in pharmaceutical manufacturing .
Biological Activity
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pertinent case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, known for its diverse biological activities. The thiazole moiety can interact with various biological targets, influencing enzymatic and receptor activities. The ethyl substitution at the 4-position is hypothesized to enhance its biological efficacy by improving lipophilicity and bioavailability.
The biological activity of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring may modulate enzyme activity and receptor interactions, leading to various pharmacological effects. Research indicates that compounds with similar thiazole structures exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting critical metabolic pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine | < 10 | Staphylococcus aureus |
| 2-Aminothiazoles | < 0.1 | Mycobacterium tuberculosis |
| Benzothiazole derivatives | 16 | Candida albicans |
The minimum inhibitory concentration (MIC) values demonstrate that thiazole derivatives can effectively inhibit the growth of various pathogens. For instance, derivatives have shown promising results against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a broad-spectrum antimicrobial potential .
Case Studies
Several case studies have explored the biological activity of thiazole derivatives:
- Antimycobacterial Activity : A study evaluated the activity of various aminothiazoles against M. tuberculosis, revealing that some derivatives exhibited MIC values as low as 0.1 µM, indicating strong potential as anti-tubercular agents .
- Antifungal Properties : Research has shown that thiazole derivatives can inhibit fungal pathogens such as Candida albicans, with some compounds achieving MIC values around 16 µg/mL .
- Synergistic Effects : Investigations into combinations of thiazole derivatives with other antimicrobial agents have demonstrated enhanced efficacy, suggesting that these compounds may be developed into combination therapies for treating resistant infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
